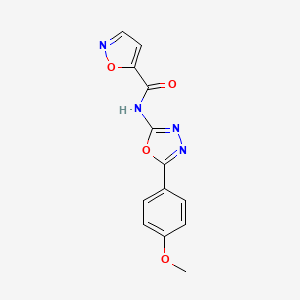
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide” is a complex organic compound. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). It also contains a 1,3,4-oxadiazole ring, which is a five-membered ring with two carbon atoms and three heteroatoms (two nitrogens and one oxygen). The compound also has a methoxyphenyl group and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and oxadiazole rings, as well as the methoxyphenyl and carboxamide groups. These functional groups would likely confer specific physical and chemical properties to the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the isoxazole and oxadiazole rings could impact its aromaticity and reactivity, while the methoxyphenyl and carboxamide groups could influence its polarity and hydrogen bonding capabilities .科学的研究の応用
Antidiabetic Applications
- A study synthesized a series of N-substituted dihydropyrimidine derivatives, including those related to 1,3,4-oxadiazole compounds, which showed potential in vitro antidiabetic activity, highlighting the relevance of this class of compounds in diabetes research (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Antibacterial Activity
- Research on (4-Methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-Oxadiazoles revealed that these compounds exhibited notable antibacterial properties, suggesting the potential of similar oxadiazole derivatives in combating bacterial infections (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Anticancer Evaluation
- A series of 1,3,4-oxadiazole derivatives demonstrated good to moderate anticancer activity against various human cancer cell lines, indicating the possible use of related compounds in cancer therapy (Yakantham, Sreenivasulu, & Raju, 2019).
Serotonin Receptor Antagonists
- Certain analogues of N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl] 1,2,4-oxadiazoles, including 1,3,4-oxadiazole isomers, have been studied as potent and selective serotonin (5-HT1B/1D) antagonists, suggesting their importance in neuropsychiatric research (Liao et al., 2000).
Nematocidal Activity
- Novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups have shown promising nematocidal activity, indicating the potential of such compounds in agricultural applications (Liu, Wang, Zhou, & Gan, 2022).
Insecticidal Activity
- Research into anthranilic diamides analogs containing 1,3,4-oxadiazole rings, such as those related to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide, found significant insecticidal activities against specific pests, suggesting their use in pest control (Qi et al., 2014).
Chemotherapeutic Agents
- Some 1,3,4-oxadiazole derivatives have been synthesized and evaluated as promising chemotherapeutic agents, showing cytotoxic and antimicrobial properties, which could be relevant for compounds like N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide (Kaya et al., 2017).
作用機序
将来の方向性
The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical studies .
特性
IUPAC Name |
N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O4/c1-19-9-4-2-8(3-5-9)12-16-17-13(20-12)15-11(18)10-6-7-14-21-10/h2-7H,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBVKXDEZOXREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

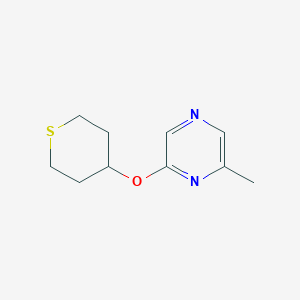
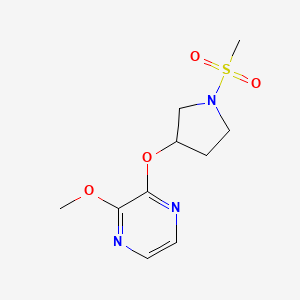
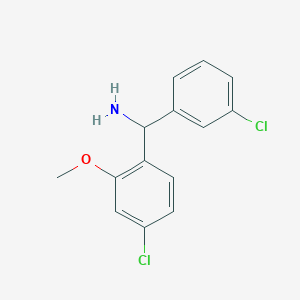
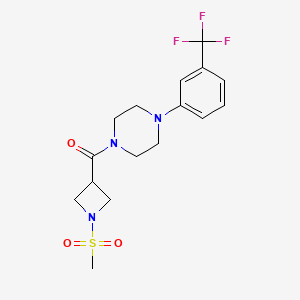
![N-[1-(4-Methylphenyl)sulfanylpropan-2-yl]prop-2-enamide](/img/structure/B2814901.png)
![5-[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2814902.png)
![(E)-N-[1-(3-Cyano-4-fluorophenyl)-2-methylpropyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2814903.png)
![3,4-dimethyl-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2814905.png)
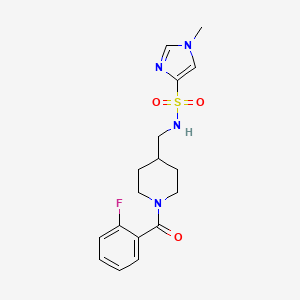
![3-[5-Chloro-2-(2-propynyloxy)phenyl]acrylic acid](/img/structure/B2814910.png)
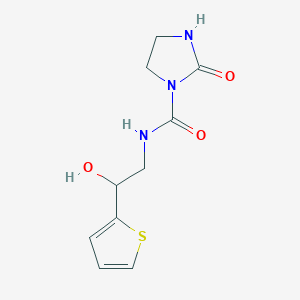
![4-[[(2-fluorophenyl)sulfonylamino]methyl]-N-pyridin-4-ylbenzamide](/img/structure/B2814913.png)
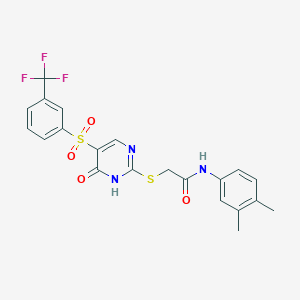
![2,6-dimethoxy-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2814915.png)